(9H-Fluoren-9-yl)methyl (2-aminoethyl)(hexyl)carbamate hydrochloride
CAS No.: 1809918-01-1
Cat. No.: VC3178500
Molecular Formula: C23H31ClN2O2
Molecular Weight: 403 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1809918-01-1 |
---|---|
Molecular Formula | C23H31ClN2O2 |
Molecular Weight | 403 g/mol |
IUPAC Name | 9H-fluoren-9-ylmethyl N-(2-aminoethyl)-N-hexylcarbamate;hydrochloride |
Standard InChI | InChI=1S/C23H30N2O2.ClH/c1-2-3-4-9-15-25(16-14-24)23(26)27-17-22-20-12-7-5-10-18(20)19-11-6-8-13-21(19)22;/h5-8,10-13,22H,2-4,9,14-17,24H2,1H3;1H |
Standard InChI Key | NCXUYPUTGAWCNJ-UHFFFAOYSA-N |
SMILES | CCCCCCN(CCN)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Canonical SMILES | CCCCCCN(CCN)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Introduction
Chemical Identity and Properties
Basic Identification
(9H-Fluoren-9-yl)methyl (2-aminoethyl)(hexyl)carbamate hydrochloride is identified by its IUPAC name 9H-fluoren-9-ylmethyl N-(2-aminoethyl)-N-hexylcarbamate;hydrochloride. The compound is also known by its alternative name "N-(2-aminoethyl)-n-hexylcarbamic acid 9h-fluoren-9-ylmethyl ester, hydrochloride" in some sources . Its unique molecular structure contains the fluorenyl group, which is characteristic of many protective groups used in organic synthesis.
Physical and Chemical Properties
The compound possesses distinctive physical and chemical characteristics that make it valuable for research applications. It has a defined molecular formula of C23H31ClN2O2 and a molecular weight of approximately 403 g/mol. The presence of the fluorenyl group contributes to its stability and specific reactivity patterns, while the carbamate linkage provides functional versatility in chemical modifications.
Table 1: Key Physical and Chemical Properties
Property | Value | Reference |
---|---|---|
Molecular Formula | C23H31ClN2O2 | |
Molecular Weight | 403 g/mol | |
CAS Number | 1809918-01-1 | |
Physical State | Solid (presumed) | |
Application Domain | Research use only |
Structural Comparison with Related Compounds
This compound is structurally related to but distinct from (9H-fluoren-9-yl)methyl N-(2-aminoethyl)carbamate (CAS: 166410-32-8), which lacks the hexyl group . Understanding these structural differences is crucial for researchers selecting the appropriate compound for specific applications. The presence of the hexyl group in (9H-Fluoren-9-yl)methyl (2-aminoethyl)(hexyl)carbamate hydrochloride likely affects its lipophilicity, solubility profile, and potentially its biological activities.
Table 2: Comparison with Related Compounds
Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
---|---|---|---|
(9H-Fluoren-9-yl)methyl (2-aminoethyl)(hexyl)carbamate hydrochloride | C23H31ClN2O2 | 403 g/mol | Contains hexyl group bonded to nitrogen |
(9H-fluoren-9-yl)methyl N-(2-aminoethyl)carbamate | C17H18N2O2 | 282.34 g/mol | Lacks hexyl group |
(9H-fluoren-9-yl)methyl N-(2-aminoethyl)carbamate hydrochloride | C17H18N2O2·HCl | 318.8 g/mol | Lacks hexyl group, includes HCl |
Synthesis and Purification Methods
Purification Techniques
Purification of this compound generally employs advanced techniques such as chromatography to ensure high purity for research applications. The purification process would need to effectively separate the target compound from reaction byproducts and unreacted starting materials. Quality control parameters would likely include chromatographic purity, spectroscopic confirmation of structure, and elemental analysis.
Applications in Pharmaceutical Research
Research Applications
(9H-Fluoren-9-yl)methyl (2-aminoethyl)(hexyl)carbamate hydrochloride belongs to the class of carbamates, which are widely studied for their biological activity, particularly in drug development and testing. The presence of the Fmoc group suggests potential applications in peptide synthesis as protecting groups, though the specific role of this compound may differ due to its structural modifications.
Structure-Activity Relationships
The unique structure of this compound allows it to interact with various biological targets, making it a valuable research tool in pharmacology. The hexyl group likely contributes to membrane permeability and lipophilicity, potentially enhancing certain biological activities. The carbamate linkage is known to have biological significance in many pharmaceutical compounds, often mimicking peptide bonds or serving as enzyme inhibitors.
Supplier | Location | Notes |
---|---|---|
Vulcan Chem | Not specified | Listed with catalog ID VC3178500 |
BHUMI SALES | India | Listed on Echemi marketplace |
Shanghai Ascen Chemical Co. | China | Listed on Echemi marketplace |
Shanxi Xiyue Pharmaceutical Co. | China | Pharmaceutical manufacturer |
BIOSYNTH | Switzerland | Chemical supplier |
Ningbo Loncin Biotechnology Co. | China | Chemical company founded in 2001 |
Future Research Directions
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